

An In-depth Technical Guide to the Chemical Structure of Montelukast Sulfoxide

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Compound of Interest

Compound Name: *Montelukast sulfoxide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Montelukast sulfoxide**, a significant impurity and metabolite of the asthma medication, Montelukast. The document details its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

Montelukast sulfoxide is the oxidized derivative of Montelukast, where the sulfide bridge has been converted to a sulfoxide group. This transformation introduces a new stereocenter at the sulfur atom, leading to the potential for diastereomers. It is recognized as a primary impurity in the manufacturing and storage of Montelukast and is also a known human metabolite.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The IUPAC name for the primary (E)-isomer is 2-[1-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid.[\[1\]](#)[\[2\]](#) **Montelukast sulfoxide** can also exist as the (Z)-isomer, a product resulting from the isomerization of the double bond in conjunction with oxidation.[\[5\]](#)[\[6\]](#)

Stereochemistry

The structure of Montelukast contains a chiral center at the carbon atom of the propyl chain. The oxidation of the sulfur atom in Montelukast to form **Montelukast sulfoxide** introduces a

second chiral center at the sulfur atom. This results in the formation of two diastereomers, often referred to as Montelukast R-Sulfoxide and Montelukast S-Sulfoxide.[7][8][9] The final product is often a mixture of these diastereomers.[3]

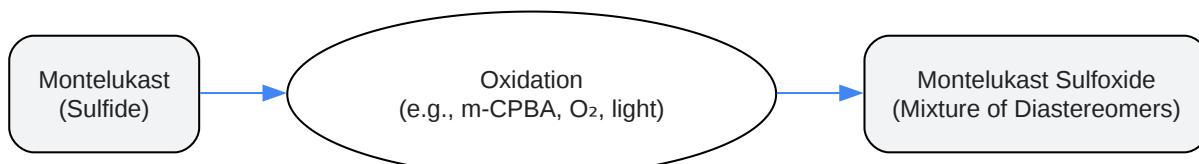
Chemical Structure Data

The key identifiers and properties of **Montelukast sulfoxide** are summarized below.

Identifier	Value	Source
Molecular Formula	C ₃₅ H ₃₆ ClNO ₄ S	[1] [2] [10]
Molecular Weight	602.2 g/mol	[1] [10]
CAS Number	1152185-58-4 (for E-isomer)	[1] [3]
IUPAC Name	2-[1-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid	[1] [2]
SMILES	CC(C)(C1=CC=CC=C1CC--INVALID-LINK--/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O	[1] [10]
InChI	InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1	[1] [3] [10]
InChIKey	QFTNWCBEAVHLQA-XNHCCDLUSA-N	[1] [2] [10]
Pharmacopoeial Synonyms	Montelukast EP Impurity C; Montelukast USP Related Compound A	[3] [11] [12]

Formation of Montelukast Sulfoxide

Montelukast sulfoxide is formed through the oxidation of the thioether group in the Montelukast molecule. This process can occur during synthesis, formulation, or storage, particularly when exposed to oxidative conditions, light, or certain excipients.[4][6][8] It is also a metabolite produced in the body following the administration of Montelukast.[2][3]



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Caption: Logical workflow for the formation of **Montelukast Sulfoxide** from Montelukast via oxidation.

Experimental Protocols

Synthesis of Montelukast Sulfoxide

Montelukast sulfoxide can be synthesized in a laboratory setting for use as an analytical standard or for further toxicological studies. The most direct method is the controlled oxidation of Montelukast.

Objective: To synthesize **Montelukast sulfoxide** by oxidizing Montelukast sodium.

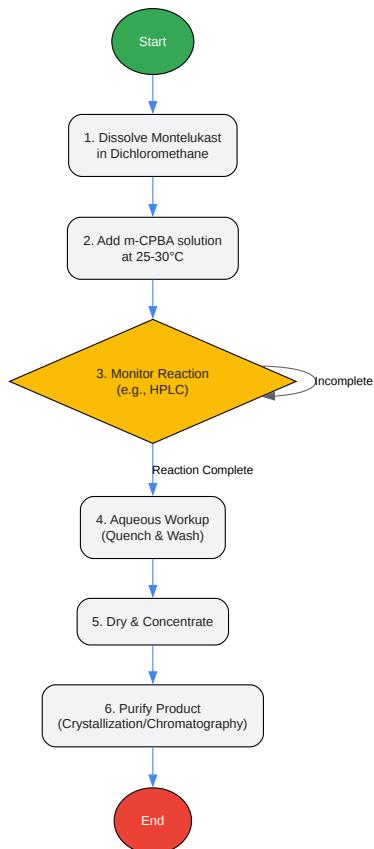
Materials:

- Montelukast sodium (1)
- m-Chloroperbenzoic acid (m-CPBA)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate (EtOAc)
- n-Hexane

- Water (H₂O)

Procedure:

- Dissolve Montelukast (10 g, 17.1 mmol) in 100 mL of dichloromethane (CH₂Cl₂) in a reaction flask.[13]
- Separately, prepare a solution of m-chloroperbenzoic acid (3.83 g, 22.2 mmol) in 30 mL of CH₂Cl₂.[13]
- Add the m-CPBA solution to the Montelukast solution at room temperature (25-30 °C).[13]
- Stir the reaction mixture and monitor the progress by an appropriate analytical technique (e.g., HPLC, TLC) until the starting material is consumed.
- Upon completion, quench the reaction by washing the organic layer with an aqueous solution of sodium bicarbonate and then with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
- The crude **Montelukast sulfoxide** can be purified by crystallization or column chromatography using a solvent system such as ethyl acetate and hexane.



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Caption: Experimental workflow for the synthesis of **Montelukast Sulfoxide**.

Analytical Method for Impurity Profiling

The quantification of **Montelukast sulfoxide** as an impurity in drug substances and products is critical for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.

Objective: To identify and quantify **Montelukast sulfoxide** impurity in a Montelukast sample.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 or Phenyl stationary phase column.

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer (e.g., phosphate buffer, adjusted to a suitable pH)
- Montelukast reference standard
- **Montelukast sulfoxide** reference standard

Chromatographic Conditions (Illustrative):

- Column: Phenyl column (as used in some studies for separating isomers).[14]
- Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: UV detection at a wavelength where both Montelukast and the sulfoxide show significant absorbance.
- Injection Volume: 10 µL.

Procedure:

- Standard Preparation: Prepare stock solutions of Montelukast and **Montelukast sulfoxide** reference standards in a suitable diluent (e.g., mobile phase). Prepare working standards at

known concentrations.

- Sample Preparation: Accurately weigh and dissolve the Montelukast drug substance or powdered tablets in the diluent to achieve a target concentration.
- Analysis: Inject the standard solutions to establish system suitability, including resolution between Montelukast and **Montelukast sulfoxide**, and to generate a calibration curve.
- Inject the sample solution.
- Quantification: Identify the **Montelukast sulfoxide** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the impurity using the calibration curve or by relative peak area comparison.

Toxicological Significance

Montelukast sulfoxide is generally considered a non-mutagenic and ordinary impurity.[4][15]

However, as it is a major degradation product and metabolite, its levels are closely monitored in pharmaceutical products to ensure safety and efficacy.[4][8][15] Studies have shown that in some commercial drug products, the concentration of the sulfoxide impurity can exceed the qualification threshold, necessitating toxicological assessment.[15]

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